Biotin-C2-S-S-pyridine

Description

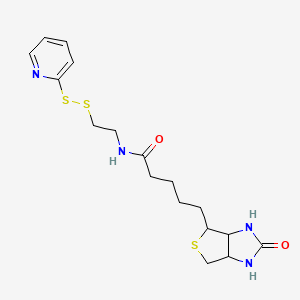

Structure

3D Structure

Properties

IUPAC Name |

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S3/c22-14(18-9-10-25-26-15-7-3-4-8-19-15)6-2-1-5-13-16-12(11-24-13)20-17(23)21-16/h3-4,7-8,12-13,16H,1-2,5-6,9-11H2,(H,18,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOROISBURONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSC3=CC=CC=N3)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-C2-S-S-pyridine: A Cleavable Linker for Advancing Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-C2-S-S-pyridine is a pivotal chemical tool in modern biotechnology and pharmaceutical development. Its unique structure, featuring a biotin (B1667282) moiety, a cleavable disulfide bond, and a reactive pyridine (B92270) terminus, enables the reversible linkage of molecules, making it an invaluable asset in the creation of sophisticated bioconjugates. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, with a focus on its role in antibody-drug conjugates (ADCs) and protein interaction studies. Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in the laboratory.

Core Chemical Structure and Properties

This compound, systematically named 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide, is a heterobifunctional crosslinker.[1] Its structure is comprised of three key functional components:

-

Biotin Moiety: This vitamin H derivative provides a high-affinity binding site for avidin (B1170675) and streptavidin, enabling robust detection, purification, and immobilization of conjugated molecules.

-

Disulfide Bond (-S-S-): This bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavability is central to its application in drug delivery and affinity chromatography.

-

Pyridine Disulfide Group: This group reacts specifically with free sulfhydryl (thiol) groups on proteins, peptides, and other molecules to form a stable disulfide linkage.

The molecular formula of this compound is C₁₇H₂₄N₄O₂S₃, and it has a molecular weight of approximately 412.6 g/mol .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |

| Molecular Weight | 412.6 g/mol | [1] |

| IUPAC Name | 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-(pyridin-2-yldisulfanyl)ethyl]pentanamide | [1] |

| XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 8 | [1] |

Synthesis of this compound

The synthesis of this compound involves the coupling of a biotin derivative with a linker containing the disulfide and pyridine functionalities. A plausible synthetic route involves the reaction of an activated biotin species with 2-(pyridin-2-yldisulfanyl)ethan-1-amine.

Conceptual Synthesis Pathway

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a potential method for the synthesis of this compound based on common bioconjugation chemistries.

Materials:

-

Biotin-NHS (N-hydroxysuccinimide) ester

-

2-(Pyridin-2-yldisulfanyl)ethan-1-amine dihydrochloride (B599025)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-(Pyridin-2-yldisulfanyl)ethan-1-amine dihydrochloride in anhydrous DMF.

-

Add triethylamine or DIPEA to the solution to neutralize the hydrochloride salt and generate the free amine.

-

In a separate flask, dissolve Biotin-NHS ester in anhydrous DMF.

-

Slowly add the Biotin-NHS ester solution to the amine solution with stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in several areas of life sciences and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. This compound can be utilized as a cleavable linker in the development of ADCs. The pyridine disulfide group reacts with endogenous sulfhydryl groups on the antibody, often exposed after the reduction of interchain disulfide bonds. The biotin moiety can be used for purification or as a secondary targeting agent. Upon internalization of the ADC into a cancer cell, the disulfide bond is cleaved in the reducing intracellular environment, releasing the cytotoxic payload.

Protein-Protein Interaction Studies (Pull-Down Assays)

The cleavable nature of this compound makes it ideal for pull-down assays to identify protein-protein interactions. A "bait" protein is biotinylated using this linker and incubated with a cell lysate. The bait protein and its interacting partners are then captured on streptavidin-coated beads. After washing away non-specific binders, the interacting proteins can be eluted by cleaving the disulfide bond with a reducing agent, allowing for their identification by mass spectrometry.

Experimental Protocols

Protocol for Protein Biotinylation

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

-

Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines and thiols)

-

This compound dissolved in an organic solvent (e.g., DMSO or DMF)

-

Reducing agent (e.g., TCEP) if targeting internal disulfide bonds of an antibody

-

Desalting column or dialysis cassette

Procedure:

-

If necessary, partially reduce the antibody to expose free sulfhydryl groups by incubating with a controlled concentration of TCEP (e.g., 1-5 mM) for 30-60 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column.

-

Immediately add a 10- to 20-fold molar excess of this compound solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Remove the excess, unreacted this compound by desalting or dialysis.

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol for Cleavage of the Disulfide Bond

Materials:

-

Biotinylated protein

-

Reducing agent solution (e.g., 50 mM DTT or 20 mM TCEP in a suitable buffer, pH 7.5-8.5)

Procedure:

-

To the solution of the biotinylated protein, add the reducing agent to the desired final concentration.

-

Incubate at room temperature for 30 minutes to 1 hour, or at 37°C for a more rapid cleavage.

-

The cleavage can be monitored by observing the release of pyridine-2-thione, which absorbs at 343 nm.

-

The cleaved protein can then be separated from the biotin moiety and the reducing agent by size-exclusion chromatography or dialysis.

Data Presentation

Quantitative Data on Disulfide Bond Cleavage

| Reducing Agent | Concentration | Temperature (°C) | Incubation Time (min) | Cleavage Efficiency (%) |

| DTT | 50 mM | 25 | 30 | >95 |

| TCEP | 20 mM | 25 | 30 | >98 |

| Glutathione (GSH) | 5 mM | 37 | 60 | ~90 |

Note: Cleavage efficiency can vary depending on the specific protein conjugate and reaction conditions.

Stability Data

The disulfide bond in this compound conjugates exhibits good stability in plasma. Studies on similar pyridyl disulfide linkers have shown that they are relatively stable in circulation but are efficiently cleaved in the reducing environment of the cell. The stability can be influenced by steric hindrance around the disulfide bond.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Workflow for a Cleavable Pull-Down Assay

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-C2-S-S-pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-C2-S-S-pyridine, a heterobifunctional crosslinker featuring a reducible disulfide bond. This linker is of significant interest in the fields of drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs), and for the controlled release of biotinylated molecules within a cellular context. This document details the underlying chemical principles, provides quantitative data for analogous systems, and outlines detailed experimental protocols for the characterization of its function.

Core Mechanism of Action: Reductive Cleavage via Thiol-Disulfide Exchange

The primary mechanism of action of this compound hinges on the selective cleavage of its disulfide bond in a reducing environment. This process is predominantly driven by the significant concentration gradient of the tripeptide glutathione (B108866) (GSH) between the extracellular and intracellular compartments.

-

Extracellular Environment (Blood Plasma): The concentration of glutathione in blood plasma is in the low micromolar range (approximately 2-4 µM)[1]. At this concentration, the disulfide bond of the this compound linker remains largely intact, ensuring the stability of the conjugated cargo in circulation.

-

Intracellular Environment (Cytoplasm): In contrast, the cytoplasm of cells, particularly cancer cells, maintains a much higher concentration of glutathione, typically in the millimolar range (0.5-10 mM)[1][2]. This highly reducing environment facilitates the thiol-disulfide exchange reaction.

The thiol group of glutathione acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in the this compound linker. This results in the formation of a mixed disulfide between glutathione and the biotin-C2 portion of the linker, and the release of the pyridine-2-thione leaving group. A second glutathione molecule then reduces the mixed disulfide, releasing the now free biotin-C2-thiol and oxidized glutathione (GSSG). This two-step process effectively cleaves the linker and releases the biotinylated cargo from its carrier molecule.

Quantitative Data

Table 1: Glutathione Concentrations in Different Cellular Compartments

| Compartment | Glutathione (GSH) Concentration | Reference |

| Blood Plasma | 2 - 4 µM | [1] |

| Cytoplasm | 0.5 - 10 mM | [1][2] |

| Tumor Microenvironment | Elevated vs. Healthy Tissues | [2] |

Table 2: Comparative Stability of Disulfide Linkers (Illustrative Data for Analogous Systems)

| Linker Type | Half-life in Human Plasma | Intracellular Release Half-time (in presence of mM GSH) | Reference |

| Unhindered Pyridyl Disulfide | > 48 hours | Minutes to hours | [3] |

| Hindered Disulfide (e.g., with adjacent methyl groups) | Several days | Slower than unhindered | [4] |

Note: The data in Table 2 is illustrative and based on studies of various disulfide linkers used in ADCs. The exact half-life of a this compound conjugate will depend on the specific cargo and carrier molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Spectrophotometric Monitoring of Disulfide Cleavage

This protocol allows for the real-time monitoring of the thiol-disulfide exchange reaction by measuring the release of pyridine-2-thione, which has a characteristic absorbance maximum at 343 nm.

Materials:

-

This compound conjugated to a molecule of interest (e.g., an antibody or peptide).

-

Reduced glutathione (GSH).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

UV-Vis spectrophotometer.

-

96-well UV-transparent microplate or quartz cuvettes.

Procedure:

-

Prepare a stock solution of the this compound conjugate in PBS.

-

Prepare a stock solution of GSH in PBS. The final concentration in the assay should mimic intracellular concentrations (e.g., 1-10 mM).

-

In a 96-well plate or cuvette, add the this compound conjugate to a final concentration of 50-100 µM in PBS.

-

Initiate the reaction by adding the GSH stock solution to the desired final concentration.

-

Immediately start monitoring the absorbance at 343 nm at regular time intervals (e.g., every 30 seconds for the initial phase, then every 5-10 minutes).

-

As a negative control, monitor the absorbance of the conjugate in PBS without GSH.

-

Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient (ε₃₄₃ = 8080 M⁻¹cm⁻¹).

-

Plot the concentration of released pyridine-2-thione over time to determine the initial reaction rate and the half-life of the cleavage reaction.

Cell-Based Assay for Intracellular Cleavage using Fluorescence Resonance Energy Transfer (FRET)

This protocol utilizes a FRET pair to visualize the cleavage of the disulfide linker within living cells. A FRET donor and acceptor are conjugated to the molecule of interest on either side of the this compound linker. When the linker is intact, excitation of the donor results in emission from the acceptor. Upon cleavage, the FRET pair is separated, leading to a decrease in acceptor emission and an increase in donor emission.

Materials:

-

A molecule of interest (e.g., an antibody) conjugated with a FRET pair (e.g., Cy3 as donor and Cy5 as acceptor) flanking the this compound linker.

-

Cancer cell line of interest (e.g., a cell line overexpressing a target antigen for an ADC).

-

Cell culture medium and supplements.

-

Confocal microscope with appropriate laser lines and emission filters for the chosen FRET pair.

-

Buthionine sulfoximine (B86345) (BSO) (optional, as a negative control to deplete intracellular GSH).

Procedure:

-

Cell Culture: Plate the chosen cancer cells in glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

-

(Optional) GSH Depletion: For a negative control, treat a subset of cells with BSO (e.g., 10 mM for 24 hours) to deplete intracellular glutathione levels.

-

Incubation with FRET-labeled Conjugate: Add the FRET-labeled this compound conjugate to the cell culture medium at a predetermined concentration and incubate for various time points (e.g., 1, 4, 8, 24 hours).

-

Live-Cell Imaging:

-

Wash the cells with fresh medium to remove any unbound conjugate.

-

Image the cells using a confocal microscope.

-

Acquire images in three channels:

-

Donor excitation, donor emission.

-

Donor excitation, acceptor emission (FRET channel).

-

Acceptor excitation, acceptor emission.

-

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the donor and FRET channels for individual cells or regions of interest.

-

Calculate the FRET ratio (e.g., Acceptor Intensity / Donor Intensity). A decrease in the FRET ratio over time indicates linker cleavage.

-

Compare the FRET ratios between untreated cells and GSH-depleted cells to confirm the role of glutathione in the cleavage process.

-

HPLC-Based Analysis of Cleavage Products

This protocol allows for the separation and quantification of the intact conjugate and its cleavage products from a reaction mixture or cell lysate.

Materials:

-

This compound conjugate.

-

Reduced glutathione (GSH).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Quenching solution (e.g., N-ethylmaleimide to cap free thiols).

-

HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV-Vis or mass spectrometer).

-

Mobile phases (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

Procedure:

-

In Vitro Cleavage Reaction:

-

Incubate the this compound conjugate with GSH at a relevant concentration in the reaction buffer for various time points.

-

At each time point, quench the reaction by adding an excess of N-ethylmaleimide.

-

-

Sample Preparation for Cell-Based Assay:

-

Incubate cells with the conjugate.

-

At desired time points, wash the cells and lyse them.

-

Treat the lysate with a quenching solution.

-

Clarify the lysate by centrifugation.

-

-

HPLC Analysis:

-

Inject the quenched reaction mixture or clarified cell lysate onto the HPLC system.

-

Elute the components using a suitable gradient of the mobile phases.

-

Monitor the elution profile using the detector. The intact conjugate, the cleaved biotin-containing fragment, and the released cargo will have distinct retention times.

-

Quantify the peak areas corresponding to each species to determine the extent of cleavage over time.

-

Conclusion

This compound is a versatile tool for applications requiring the controlled release of biotinylated molecules. Its mechanism of action, based on the selective reductive cleavage of its disulfide bond by intracellular glutathione, provides a robust strategy for targeted delivery and release. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its cleavage kinetics and intracellular processing, enabling researchers and drug developers to effectively harness its potential in their respective fields. Further studies to determine the precise kinetic parameters of this compound itself are recommended for specific applications.

References

Unveiling Biotin-C2-S-S-pyridine: A Technical Guide to its Application in Thiol-Specific Biotinylation and Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C2-S-S-pyridine is a thiol-reactive biotinylation reagent that enables the selective labeling of molecules containing free sulfhydryl groups. Its unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin, a cleavable disulfide bond, and a pyridine (B92270) leaving group, makes it a versatile tool in protein chemistry, drug development, and proteomics research. The "C2" designation in its name refers to a two-carbon spacer arm. This guide provides an in-depth technical overview of this compound, including its mechanism of action, key applications, experimental protocols, and relevant quantitative data.

Core Principles and Mechanism of Action

The functionality of this compound is centered around a thiol-disulfide exchange reaction. The pyridyl disulfide group is highly reactive towards nucleophilic thiol groups, such as those found in cysteine residues of proteins. This reaction results in the formation of a stable disulfide bond between the biotinylating reagent and the target molecule, with the concomitant release of pyridine-2-thione.

This specific and efficient conjugation allows for the targeted biotinylation of proteins, peptides, and other thiol-containing molecules. The incorporated disulfide bond is cleavable under reducing conditions, a critical feature that permits the release of the biotinylated molecule from streptavidin affinity matrices. This reversibility is essential for the recovery of purified proteins in their native state.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |

| Molecular Weight | 412.6 g/mol | [1] |

| CAS Number | 112247-65-1 | [2] |

| Solubility | Soluble in DMSO | [2] |

Key Applications

The unique characteristics of this compound lend it to a variety of applications in research and drug development:

-

Cleavable Linker for Antibody-Drug Conjugates (ADCs): The ability to attach a biotin moiety to an antibody via a cleavable disulfide bond makes this reagent valuable in the development and characterization of ADCs.[2][3] The biotin tag can be used for purification and detection during the development process.

-

Affinity Purification of Thiol-Containing Proteins and Peptides: this compound allows for the selective biotinylation of proteins and peptides with exposed cysteine residues. These biotinylated molecules can then be efficiently captured using streptavidin-based affinity chromatography. The subsequent cleavage of the disulfide bond allows for the elution and recovery of the purified molecules.

-

Protein-Protein Interaction Studies: By selectively labeling a protein of interest, this compound can be used in pull-down assays to identify interacting partners.

Experimental Protocols

General Considerations

-

pH of Reaction: The thiol-disulfide exchange reaction is pH-dependent. While the reaction can proceed over a range of pH values, a slightly alkaline pH (around 8-9) can increase the rate of reaction by promoting the formation of the more nucleophilic thiolate anion.[4][5] However, the optimal pH can vary depending on the specific protein and should be empirically determined.

-

Reducing Agents for Cleavage: The disulfide bond can be cleaved using common reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Protocol 1: Biotinylation of a Thiol-Containing Protein

This protocol provides a general guideline for the biotinylation of a protein with accessible cysteine residues.

Materials:

-

This compound

-

Protein of interest containing free thiol groups

-

Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL. If the protein solution contains other thiol-containing compounds, they should be removed by dialysis or buffer exchange.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Removal of Excess Reagent: Remove unreacted this compound using a desalting column, dialyzing against a suitable buffer.

-

Analysis: The extent of biotinylation can be determined using various methods, including mass spectrometry or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Affinity Purification and Cleavage

This protocol describes the capture of a biotinylated protein using streptavidin-agarose and subsequent elution by cleavage of the disulfide linker.

Materials:

-

Biotinylated protein from Protocol 1

-

Streptavidin-agarose beads

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (Binding/Wash Buffer containing 10-50 mM DTT or TCEP)

Procedure:

-

Bead Equilibration: Wash the streptavidin-agarose beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding: Add the biotinylated protein solution to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Washing: Pellet the beads by centrifugation and remove the supernatant. Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in Elution Buffer. Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the disulfide bond and release the protein.

-

Collection of Purified Protein: Pellet the beads by centrifugation and collect the supernatant containing the purified protein.

Quantitative Data

| Parameter | Typical Value/Condition | Notes |

| Thiol-Disulfide Exchange pH | 7.0 - 9.0 | Reaction rate increases with pH due to thiolate anion formation.[4][5] |

| Disulfide Bond Cleavage (DTT) | 10 - 50 mM | Incubation for 30-60 minutes at room temperature. |

| Disulfide Bond Cleavage (TCEP) | 5 - 20 mM | More stable and effective over a wider pH range than DTT. |

| Biotin-Streptavidin Kd | ~10⁻¹⁴ M | One of the strongest known non-covalent biological interactions.[6][7] |

| Biotin-Streptavidin Dissociation Rate Constant | ~2.4 x 10⁻⁶ s⁻¹ | [8] |

Signaling Pathways and Experimental Workflows

The primary utility of this compound lies in experimental workflows that require the specific labeling and subsequent isolation of thiol-containing molecules. Below are graphical representations of such workflows.

Workflow 1: Affinity Purification of a Cysteine-Containing Peptide

Workflow 2: Characterization of a Biotinylated Antibody Fragment

References

- 1. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 7. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Biotin-C2-S-S-pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-C2-S-S-pyridine is a versatile biochemical tool extensively utilized in bioconjugation, targeted drug delivery, and proteomics. Its structure incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a cleavable disulfide bond, and a reactive pyridyldithio group. This unique combination of features allows for the reversible labeling and pull-down of target molecules, making it an invaluable reagent in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a workflow for its application in ADC development.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1] |

| Molecular Weight | 412.59 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | No specific data available | |

| Solubility | Soluble in DMSO | |

| LogP (octanol-water) | 1.6 (Computed) | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bond Count | 8 | [1] |

Table 1: Physicochemical Properties of this compound

Solubility and Stability

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous applications, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the desired aqueous buffer.

The stability of the molecule is crucial for its application. The disulfide bond is susceptible to cleavage by reducing agents. The pyridyldithio group is stable at neutral pH but its stability can be affected by changes in pH. It is recommended to store the solid compound at -20°C for long-term use. Solutions in DMSO can also be stored at -20°C.

Chemical Reactivity and Mechanism of Action

The primary chemical reactivity of this compound is centered around its pyridyldithio group and the cleavable disulfide bond.

Conjugation to Thiols

The pyridyldithio group reacts specifically with free sulfhydryl (thiol) groups (-SH) on proteins, peptides, and other molecules to form a stable disulfide bond. This reaction releases pyridine-2-thione as a byproduct, which can be monitored spectrophotometrically at 343 nm to follow the progress of the conjugation reaction.

Cleavage of the Disulfide Bond

The disulfide bond within the this compound linker is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavage releases the biotinylated molecule from its conjugated partner, a feature that is critical for applications such as the release of a drug from an antibody in an ADC or the elution of captured proteins in pull-down assays. The reducing power of DTT is optimal at a pH above 7.[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the general procedure for labeling a protein with free cysteine residues with this compound.

Materials:

-

Protein with accessible thiol groups (e.g., an antibody with reduced interchain disulfides)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: If the protein does not have free thiols, it may be necessary to reduce existing disulfide bonds. Dissolve the protein in conjugation buffer. If reduction is needed, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the this compound solution to the protein solution. A molar excess of 10-20 fold of the biotin reagent over the protein is a good starting point, but the optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed overnight at 4°C.

-

Purification: Remove excess, unreacted this compound and the pyridine-2-thione byproduct by dialysis against PBS or using a desalting column.

-

Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: Cleavage of the Disulfide Bond and Release of the Conjugated Molecule

This protocol outlines the cleavage of the disulfide bond to release the conjugated molecule.

Materials:

-

Biotinylated protein conjugate from Protocol 1

-

Cleavage Buffer (e.g., PBS, pH 7.5)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

-

Prepare Cleavage Solution: Dissolve the biotinylated protein conjugate in the cleavage buffer.

-

Add Reducing Agent: Add DTT to a final concentration of 10-50 mM or TCEP to a final concentration of 5-20 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For complete cleavage, the incubation time can be extended.

-

Analysis: The released molecule can be analyzed by various methods such as SDS-PAGE, HPLC, or mass spectrometry to confirm cleavage.

Application Workflow: Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the early stages of ADC development for proof-of-concept studies. The following workflow illustrates its use.

Caption: Workflow for ADC development using a cleavable biotin linker.

Signaling Pathway and Experimental Workflow Visualization

While this compound is not directly involved in modulating a specific signaling pathway, it is a key reagent in experimental workflows designed to study such pathways. A common application is in identifying protein-protein interactions or cell surface proteins involved in a particular signaling cascade through affinity purification.

Caption: Experimental workflow for identifying cell surface proteins.

Conclusion

This compound is a powerful and versatile reagent for researchers in life sciences and drug development. Its well-defined chemical properties, including the specific reactivity of the pyridyldithio group and the cleavable nature of the disulfide bond, allow for a wide range of applications. By understanding its characteristics and following optimized experimental protocols, scientists can effectively utilize this tool for protein labeling, targeted drug delivery, and the exploration of complex biological systems.

References

Navigating the Solubility and Application of Biotin-C2-S-S-pyridine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics and practical applications of Biotin-C2-S-S-pyridine, a crucial disulfide-containing cleavable linker. Designed for researchers, scientists, and professionals in drug development, this document offers detailed solubility data, experimental protocols for its use in creating antibody-drug conjugates (ADCs), and visual diagrams of relevant workflows and mechanisms.

Core Topic: this compound

This compound is a specialized chemical tool, primarily utilized as a cleavable linker in the synthesis of ADCs.[1] Its structure incorporates a biotin (B1667282) moiety for detection and purification, a disulfide bond that can be cleaved under specific reducing conditions within a cell, and a pyridine (B92270) group for conjugation to antibodies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published. However, based on available information and typical laboratory use, the following table summarizes its solubility profile.

| Solvent | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | Soluble (at least 25 mg/mL) | DMSO is the recommended solvent for creating stock solutions. A concentration of 25 mg/mL has been used for in vivo formulations.[2] It is often noted that the compound "may dissolve in DMSO in most cases".[2] |

| Water | Sparingly Soluble | As with many biotin derivatives, solubility in aqueous buffers at neutral pH is limited. |

| Ethanol | Potentially Soluble | Suggested as an alternative if dissolution in DMSO is problematic, though specific concentrations are not provided.[2] |

| Dimethylformamide (DMF) | Potentially Soluble | Another alternative solvent to DMSO, particularly for biotinylated compounds.[2] |

Experimental Protocols

The primary application of this compound is in the development of ADCs. Below are key experimental protocols relevant to its use.

Protocol 1: Preparation of a this compound Stock Solution

-

Objective: To prepare a concentrated stock solution for subsequent conjugation reactions.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of the compound using a calibrated analytical balance.

-

In a sterile, dry microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock solution, add 40 µL of DMSO to 1 mg of the compound).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Evaluation

This protocol outlines the overarching steps from antibody preparation to the evaluation of the resulting ADC.

-

Antibody Preparation: The antibody is typically reduced to expose free thiol groups for conjugation.

-

Conjugation: The dissolved this compound linker-payload is added to the reduced antibody. The pyridine disulfide group of the linker reacts with the free thiols on the antibody to form a stable disulfide bond.

-

Purification: The resulting ADC is purified to remove unconjugated linker-payload and other impurities, often using chromatography techniques.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) and confirm its purity and stability.

-

Functional Assays: The efficacy of the ADC is evaluated through in vitro and in vivo studies, such as plasma stability and cytotoxicity assays.

Visualizing the ADC Workflow and Cleavage Mechanism

To further elucidate the processes involving this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the intracellular cleavage of the linker.

References

Stability and Storage of Biotin-C2-S-S-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-C2-S-S-pyridine, a versatile cleavable linker used in bioconjugation and drug delivery applications. Understanding the chemical properties and handling requirements of this reagent is critical for ensuring its integrity and performance in experimental workflows.

Core Concepts: The Pyridyl Disulfide Moiety

This compound belongs to the class of thiol-reactive biotinylation reagents. Its key feature is the pyridyl disulfide group, which readily reacts with free sulfhydryl (thiol) groups on proteins, peptides, or other molecules via a thiol-disulfide exchange reaction. This reaction forms a new disulfide bond, linking the biotin (B1667282) moiety to the target molecule, and releases pyridine-2-thione. The disulfide bond introduced is cleavable under reducing conditions, allowing for the subsequent release of the biotinylated molecule, a feature that is highly valuable in applications such as affinity purification and drug delivery.

Recommended Storage Conditions

Proper storage is essential to maintain the stability and reactivity of this compound. The following conditions are recommended based on available product information.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Store in a dry, well-ventilated area. Keep container tightly closed. |

| 4°C | 2 years | For shorter-term storage. | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | Prepare fresh solutions and use promptly if possible. |

| -20°C | 1 month | Avoid repeated freeze-thaw cycles. |

This product is stable at ambient temperature for a few days during ordinary shipping and time spent in Customs.

Chemical Stability and Degradation

The stability of this compound is primarily influenced by the integrity of the disulfide bond.

-

pH Stability : The thiol-disulfide exchange reaction is pH-dependent. While the reaction can proceed over a range of pH values, optimal conjugation with thiols is often performed at a pH slightly above the pKa of the thiol group of the molecule to be conjugated, typically around pH 7-8, to ensure the presence of the reactive thiolate anion. The stability of the disulfide bond itself can be compromised at very high pH.

-

Reductive Cleavage : The disulfide bond is intentionally designed to be cleaved by reducing agents. This is a key functional feature of the molecule. Common laboratory reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can efficiently cleave the disulfide bond, releasing the biotinylated molecule. This property is exploited in various experimental protocols.

-

Spontaneous Degradation : Unsymmetrical disulfides can be susceptible to degradation, particularly in the presence of bases or at elevated temperatures. It is therefore crucial to adhere to the recommended storage conditions to minimize degradation.

Experimental Protocols

Thiol-Disulfide Exchange Reaction for Bioconjugation

This protocol describes a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

-

This compound

-

Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Reducing agent (optional, for pre-reduction of protein disulfides)

-

Desalting column

Procedure:

-

Prepare Protein Solution: Dissolve the thiol-containing protein in the reaction buffer. If the protein has internal disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.

-

Conjugation Reaction: Add a molar excess of the this compound solution to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized for each specific application.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The progress of the reaction can be monitored spectrophotometrically by measuring the release of the pyridine-2-thione byproduct at approximately 343 nm.

-

Purification: Remove the excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column or dialysis.

Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the biotinylated molecule.

Materials:

-

Biotinylated molecule

-

Reducing agent solution (e.g., 50-100 mM DTT or 20-50 mM TCEP in a suitable buffer)

Procedure:

-

Incubate with Reducing Agent: Add the reducing agent solution to the biotinylated molecule.

-

Incubation: Incubate at room temperature or 37°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific application.

-

Further Processing: The released molecule can then be separated from the biotin moiety and any solid support (e.g., streptavidin beads) for downstream analysis.

Visualizations

Caption: Workflow of bioconjugation and cleavage using this compound.

Caption: Conceptual pathway for an ADC utilizing a cleavable disulfide linker.

An In-depth Technical Guide to Biotin-C2-S-S-pyridine

For researchers, scientists, and drug development professionals, Biotin-C2-S-S-pyridine is a valuable chemical probe used in the study of protein interactions and cellular processes. This guide provides a comprehensive overview of its molecular characteristics, applications, and detailed experimental protocols.

Core Molecular Data

This compound is a cleavable biotinylation reagent. Its key feature is the disulfide bond within its structure, which allows for the reversible labeling of proteins and other molecules. This characteristic is particularly useful in applications where the subsequent release of the biotinylated molecule is desired.

| Property | Value | Reference |

| Molecular Weight | 412.59 g/mol | [1][2] |

| Molecular Formula | C₁₇H₂₄N₄O₂S₃ | [1][3] |

| CAS Number | 112247-65-1 | [1][2] |

| Common Synonyms | (+)-Biotin-PDA, Biotin-[2-(2-pyridyldithio)ethylamide] | [3] |

| Primary Application | Cleavable ADC (Antibody-Drug Conjugate) Linker | [1][4][5] |

Applications in Research and Drug Development

The primary application of this compound lies in its use as a cleavable linker in antibody-drug conjugates (ADCs).[1][4][5] The disulfide bond is designed to be stable in the bloodstream but can be cleaved inside a target cell, releasing the cytotoxic payload.

Furthermore, this reagent is instrumental in studying protein-protein interactions, mapping protein localization, and tracking receptor internalization. The ability to reverse the biotinylation by cleaving the disulfide bond with reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a key advantage.[6][7]

Experimental Workflow and Protocols

The following sections detail the typical experimental workflow and protocols for using this compound for protein biotinylation and subsequent cleavage.

Reversible Biotinylation Workflow

Detailed Experimental Protocols

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Protein Solution: The protein of interest should be in a buffer free of primary amines (e.g., Tris), as these can compete with the biotinylation reaction. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable alternative. The protein concentration should ideally be between 1-10 mg/mL.

-

Reducing Agents: Prepare fresh stock solutions of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

2. Protein Biotinylation:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Remove the excess, unreacted biotinylation reagent using a desalting column or dialysis against PBS.

3. Application (Example: Pull-Down Assay):

-

Immobilize the biotinylated protein on streptavidin-coated beads by incubating for 1 hour at room temperature with gentle mixing.

-

Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

Incubate the beads with a cell lysate or a solution containing potential interacting partners for 1-2 hours at 4°C.

-

Wash the beads again to remove unbound proteins.

4. Cleavage and Elution:

-

To release the biotinylated protein and its interacting partners, incubate the beads with an elution buffer containing a reducing agent. A typical elution buffer would be PBS containing 50-100 mM DTT or 10-20 mM TCEP.

-

Incubate for 30 minutes at room temperature with occasional vortexing.

-

Separate the beads from the supernatant which now contains the eluted proteins.

5. Analysis:

-

The eluted proteins can be analyzed by various methods such as SDS-PAGE followed by Coomassie staining or Western blotting, or by mass spectrometry for identification of interacting partners.

Signaling Pathway Analysis

While this compound is not an intrinsic component of any signaling pathway, it is a powerful tool for their elucidation. For instance, it can be used to label cell surface receptors. Upon internalization, the biotinylated receptors are protected from cleavage by membrane-impermeable reducing agents. This allows for the specific isolation and quantification of internalized receptors, providing insights into signaling pathway activation and regulation.

The logical flow for studying receptor endocytosis, a key event in many signaling pathways, is outlined below.

References

- 1. This compound | ADC Linker | 112247-65-1 | Invivochem [invivochem.com]

- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C17H24N4O2S3 | CID 3700991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cleavable Biotin Linkers for Researchers and Drug Development Professionals

The extraordinary affinity between biotin (B1667282) (Vitamin B7) and streptavidin (or avidin) is a cornerstone of modern life sciences, enabling highly specific and stable molecular interactions for detection, purification, and targeting. However, the quasi-irreversible nature of this bond (K_d ≈ 10⁻¹⁵ M) presents a significant challenge when recovery of the biotinylated molecule in its native state is desired.[1] Cleavable biotin linkers have emerged as an elegant solution, incorporating a labile moiety between the biotin and the molecule of interest. This allows for the gentle and specific release of captured targets, a critical capability in applications ranging from affinity purification of protein complexes to targeted drug delivery.[1][2]

This guide provides an in-depth technical overview of the major classes of cleavable biotin linkers, their mechanisms, quantitative parameters, and detailed protocols for their application in key experimental workflows.

Core Concepts and Types of Cleavable Linkers

Cleavable linkers are designed to be stable during the labeling and capture phases of an experiment but can be selectively broken under specific chemical or physical conditions.[2] The choice of linker is dictated by the experimental context, including the nature of the target molecule and the compatibility of the cleavage conditions with downstream applications. The primary classes of cleavable linkers are categorized by their cleavage mechanism.

Disulfide-Based Linkers

Disulfide linkers are cleaved by the reduction of a disulfide bond (-S-S-) to two thiol groups (-SH). This is one of the most common and well-established methods for cleavable biotinylation.

-

Mechanism: Cleavage is induced by mild reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process rapidly breaks the covalent link, releasing the captured molecule from the biotin-streptavidin complex.[3][4]

-

Applications: Ideal for affinity purification of proteins and protein complexes where the reducing environment will not disrupt critical disulfide bonds within the target protein itself.[5][6]

-

Considerations: The use of reducing agents may not be suitable for all proteins, particularly those whose structure and function depend on intact disulfide bonds.

Acid-Labile Linkers

These linkers contain bonds, such as hydrazones or dialkoxydiphenylsilane (DADPS), that are stable at neutral pH but hydrolyze under acidic conditions.[4][7]

-

Mechanism: Hydrazone-based linkers are cleaved in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4] DADPS linkers can be cleaved under mild acidic conditions, such as with formic acid.[8][9][10]

-

Applications: Widely used in antibody-drug conjugates (ADCs) for targeted drug release within cancer cells, which internalize the ADC into acidic cellular compartments.[7] DADPS linkers are particularly valued in chemical proteomics for the clean release of peptides prior to mass spectrometry analysis.[9][11][12]

-

Considerations: The required pH for cleavage must be compatible with the stability of the target molecule. DADPS linkers are noted for their efficient cleavage under mild conditions and for leaving a small residual tag post-cleavage.[8][10]

Photocleavable (PC) Linkers

Photocleavable linkers incorporate a photo-labile group, often based on a nitrobenzyl moiety, that breaks upon exposure to UV light at a specific wavelength.[13]

-

Mechanism: Irradiation with UV light (typically around 365 nm) induces a photochemical reaction that cleaves the linker.[8][10][14] This method offers high temporal and spatial control over the release of the target molecule.

-

Applications: Useful for the controlled release of molecules in living cells, on microarrays, or in applications where chemical reagents are undesirable.[13][15] They are also explored in drug delivery for light-activated therapy.[14]

-

Considerations: The UV irradiation must not damage the target biomolecule. The efficiency of cleavage can sometimes be lower than chemical methods, and the light must be able to penetrate the sample.[13]

Other Chemically Cleavable Linkers

Several other chemistries have been developed to address specific experimental needs.

-

Diol-Based Linkers: Cleaved by oxidation with sodium periodate (B1199274) (NaIO₄). This method is highly specific but requires the introduction of an oxidizing agent.[1][2]

-

Azobenzene (AZO) Linkers: Cleaved by reduction with sodium dithionite.[9][10][12] These have been used in chemical proteomics, though some studies suggest the DADPS linker yields better results.[9][12]

-

Enzyme-Cleavable Linkers: These linkers contain a peptide sequence that is a substrate for a specific protease, such as Cathepsin B, which is often upregulated in the tumor microenvironment. This strategy is prominent in ADC design for tumor-specific drug release.[4][7]

Quantitative Data Summary

The selection of an appropriate cleavable linker depends on its specific properties. The table below summarizes key quantitative data for common linker types.

| Linker Type | Cleavage Reagent / Condition | Typical Incubation Time | Spacer Arm Length (Å) | Key Features |

| Disulfide (e.g., NHS-SS-Biotin) | 50-100 mM DTT, pH > 7.5[3] | 30-60 min | 24.3 | Widely used; mild reduction; incompatible with proteins sensitive to reducing agents. |

| Acid-Labile (DADPS) | 10% Formic Acid[8][10] | 30 min | ~20-30 | Very mild acid cleavage; leaves a small residual mass tag; ideal for proteomics.[8][10] |

| Acid-Labile (Hydrazone) | pH 4.5 - 6.0[4] | Variable (minutes to hours) | Variable | Used in ADCs for release in endosomes/lysosomes.[4][7] |

| Photocleavable (PC) | UV Light (~365 nm)[8][10] | 5-20 min | ~20-40 | Spatiotemporal control; no chemical reagents needed for cleavage.[13] |

| Diol | Sodium Periodate (NaIO₄) | 30-60 min | Variable | Highly specific oxidative cleavage.[1] |

| Azobenzene (AZO) | Sodium Dithionite (Na₂S₂O₄)[8][10] | 30-60 min | ~20-30 | Reductive cleavage; used in chemical proteomics.[9][12] |

Diagrams: Workflows and Mechanisms

Visualizing the processes and relationships is crucial for understanding the application of cleavable linkers.

Caption: General workflow for affinity purification using a cleavable biotin linker.

Caption: Simplified mechanisms for major classes of cleavable biotin linkers.

Caption: Decision tree for selecting a suitable cleavable biotin linker chemistry.

Experimental Protocols

The following are detailed methodologies for common applications of cleavable biotin linkers.

Protocol 1: Cell Surface Protein Biotinylation and Affinity Purification

This protocol describes the labeling of cell surface proteins using an amine-reactive, disulfide-based cleavable biotin linker (e.g., Sulfo-NHS-SS-Biotin), followed by purification.[16][17]

Materials:

-

Cells cultured in appropriate plates (e.g., 10 cm dish).

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.

-

Sulfo-NHS-SS-Biotin.

-

Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS.

-

Lysis Buffer: (e.g., RIPA buffer) with protease inhibitors.

-

Streptavidin-agarose beads.

-

Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% SDS).

-

Elution Buffer: 50-100 mM DTT in a suitable buffer (e.g., 50 mM Tris, pH 8.5) with 2X Laemmli sample buffer.

Methodology:

-

Cell Preparation: Grow cells to ~90% confluency. Place the culture dish on ice and gently wash the cells twice with ice-cold PBS (pH 8.0) to remove media proteins.[16][18]

-

Biotinylation:

-

Quenching:

-

Cell Lysis:

-

Aspirate the Quenching Buffer and add ice-cold Lysis Buffer to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[16]

-

-

Affinity Purification:

-

Add an appropriate volume of streptavidin-agarose bead slurry to the cleared lysate.

-

Incubate for 2-3 hours at 4°C on a rotator to allow binding of biotinylated proteins.[16]

-

Pellet the beads by centrifugation (e.g., 5,000 rpm for 1 minute at 4°C) and discard the supernatant.[16]

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, remove the supernatant and add 50 µL of Elution Buffer (containing DTT) to the beads.

-

Incubate at 65°C for 10-15 minutes to cleave the disulfide bond and elute the proteins.[16] Boiling is sometimes used but 65°C can help prevent aggregation of membrane proteins.[16]

-

Centrifuge to pellet the beads and collect the supernatant containing the purified proteins for downstream analysis like Western blotting.

-

Protocol 2: On-Bead Digestion for Mass Spectrometry using DADPS Linker

This protocol is adapted for proteomics workflows where labeled proteins are digested into peptides while still bound to beads, followed by acid cleavage of the DADPS linker for clean sample analysis.[9][12]

Materials:

-

Biotinylated protein sample bound to streptavidin beads (from Protocol 1, Step 5).

-

Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate.

-

Alkylation Buffer: 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate.

-

Trypsin solution (sequencing grade).

-

Cleavage/Elution Solution: 10% Formic Acid.

-

C18 desalting spin tips.

Methodology:

-

Protein Reduction and Alkylation:

-

Wash the protein-bound streptavidin beads twice with 50 mM Ammonium Bicarbonate.

-

Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

-

Cool to room temperature. Add Alkylation Buffer and incubate in the dark for 20 minutes.

-

-

On-Bead Digestion:

-

Wash the beads three times with 50 mM Ammonium Bicarbonate to remove DTT and iodoacetamide.

-

Resuspend the beads in a solution of trypsin (e.g., 1 µg per 50 µL) in 50 mM Ammonium Bicarbonate.

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Washing:

-

Centrifuge the beads and discard the supernatant (which contains non-biotinylated peptides from the complex).

-

Wash the beads extensively with buffers of increasing stringency (e.g., PBS, 1M NaCl, and water) to remove all non-covalently bound peptides.

-

-

DADPS Linker Cleavage and Elution:

-

Sample Preparation for MS:

-

Desalt the eluted peptides using C18 spin tips according to the manufacturer's protocol.

-

The cleaned peptide sample is now ready for LC-MS/MS analysis.

-

References

- 1. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. Preparation of oligonucleotide-biotin conjugates with cleavable linkers. | Semantic Scholar [semanticscholar.org]

- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 5. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes [bio-protocol.org]

- 6. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]

- 14. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glenresearch.com [glenresearch.com]

- 16. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Surface protein biotinylation [protocols.io]

The Role of Biotin-C2-S-S-pyridine in the Advancement of Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, dictates the ADC's stability, pharmacokinetics, and efficacy. This technical guide provides an in-depth exploration of the Biotin-C2-S-S-pyridine linker, a cleavable linker system designed for the strategic release of cytotoxic agents within the tumor microenvironment.

Core Concepts of the this compound Linker

The this compound linker is a sophisticated tool in ADC development, characterized by three key functional domains:

-

Biotin (B1667282) Moiety: This vitamin H derivative serves a dual purpose. Primarily, it facilitates the purification and characterization of the ADC through its high-affinity interaction with avidin (B1170675) or streptavidin. This allows for efficient isolation of the conjugate and can be leveraged in various analytical assays.

-

C2 Spacer (Ethyl Spacer): The two-carbon spacer provides spatial separation between the biotin and the disulfide bond, minimizing steric hindrance and ensuring that each component can function optimally.

-

Pyridyl Disulfide Group: This is the reactive and cleavable element of the linker. The disulfide bond is relatively stable in the bloodstream's neutral pH environment. However, upon internalization into a tumor cell, it is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) is significantly higher. This selective cleavage ensures the targeted release of the cytotoxic payload. The pyridyl disulfide moiety specifically reacts with free thiol groups on the antibody, forming a stable disulfide bond.

Mechanism of Action: From Systemic Circulation to Cellular Cytotoxicity

The therapeutic strategy of an ADC employing a this compound linker follows a multi-step process:

-

Targeting and Binding: The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Intracellular Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.

-

Payload Release: Within the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond of the linker. This releases the cytotoxic payload in its active form.

-

Induction of Apoptosis: The released payload then exerts its cytotoxic effect, commonly by disrupting microtubule dynamics, leading to cell cycle arrest and programmed cell death (apoptosis).

Quantitative Analysis of ADCs with Disulfide Linkers

The following tables summarize representative quantitative data for ADCs constructed with pyridyl disulfide linkers, which are structurally and functionally analogous to the this compound linker. The data presented here is for a Trastuzumab antibody conjugated to the maytansinoid payload, DM1, via an SPP (succinimidyl 4-(2-pyridyldithio)pentanoate) linker.

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | 3.6 | [1] |

| Antibody | Trastuzumab | [1] |

| Payload | DM1 | [1] |

| Linker | SPP (Disulfide) | [1] |

Table 1: Physicochemical Properties of a Representative Disulfide-Linked ADC

| Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |

| SK-BR-3 | High | 12 | [1] |

| BT-474 | High | 20 | [1] |

| MCF7 | Low | >1000 | [1] |

| MDA-MB-468 | Low | >1000 | [1] |

Table 2: In Vitro Cytotoxicity of Trastuzumab-SPP-DM1

| Xenograft Model | Treatment Group | Tumor Growth Inhibition | Reference |

| BT-474 | Trastuzumab-SPP-DM1 (15 mg/kg) | Complete tumor regression | [1] |

| Unconjugated Trastuzumab | Partial tumor inhibition | [1] |

Table 3: In Vivo Efficacy of Trastuzumab-SPP-DM1

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of ADCs. The following sections outline the key experimental protocols.

Antibody Modification with this compound

This protocol describes the introduction of the pyridyl disulfide moiety onto the antibody via its primary amines (e.g., lysine (B10760008) residues).

-

Antibody Preparation:

-

Dialyze the antibody (e.g., Trastuzumab) against an amine-free buffer such as phosphate-buffered saline (PBS), pH 7.2-8.0.

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Linker Stock Solution:

-

Dissolve the this compound linker containing an NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle mixing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Purification:

-

Remove the excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

-

Conjugation of a Thiol-Containing Payload

This protocol details the conjugation of a payload with a free thiol group to the modified antibody.

-

Payload Preparation:

-

Dissolve the thiol-containing payload (e.g., a derivative of MMAE or DM1) in an appropriate organic solvent.

-

-

Conjugation Reaction:

-

Add the payload solution to the purified, this compound-modified antibody. The molar ratio of payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The pyridyl disulfide group on the antibody will react with the thiol group on the payload, releasing pyridine-2-thione.

-

-

Purification of the ADC:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unconjugated payload and unmodified antibody.

-

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a primary method for determining the DAR. The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates the ADC into species with different DARs (e.g., DAR0, DAR2, DAR4, etc.), and the average DAR can be calculated from the peak areas.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC using techniques like electrospray ionization time-of-flight (ESI-TOF) MS can determine the precise mass of the different drug-loaded species, allowing for accurate DAR calculation.

-

-

In Vitro Cytotoxicity Assay:

-

Cell Culture: Culture antigen-positive (target) and antigen-negative (control) cancer cell lines.

-

ADC Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the ADC.

-

Cell Viability Assessment: After a set incubation period (e.g., 72-96 hours), measure cell viability using assays such as MTT or CellTiter-Glo®.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) to quantify the ADC's potency.

-

-

In Vivo Efficacy Study:

-

Xenograft Model: Implant human tumor cells that overexpress the target antigen into immunocompromised mice.

-

ADC Administration: Once tumors are established, administer the ADC, a control antibody, and a vehicle control to different groups of mice.

-

Tumor Growth Monitoring: Measure tumor volume at regular intervals to assess the anti-tumor activity of the ADC.

-

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis and Characterization

References

An In-depth Technical Guide to the Core Principles of Thiol-Reactive Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of thiol-reactive biotinylation, a pivotal technique for selectively labeling proteins and other biomolecules. By targeting the sulfhydryl groups of cysteine residues, this method offers a specific and powerful alternative to more common amine-reactive strategies. This document delves into the core chemical principles, compares available reagents, provides detailed experimental protocols, and illustrates key workflows, equipping researchers with the knowledge to effectively apply this technology in their work.

The Core Principle: Targeting Sulfhydryl Groups

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, peptide, or nucleic acid.[1] The exceptionally high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly sensitive detection and efficient affinity purification of the labeled molecule.[2]

While primary amines on lysine (B10760008) residues are the most frequently targeted functional groups for biotinylation, targeting thiols offers distinct advantages.[3][4] Thiol-reactive biotinylation specifically targets the sulfhydryl (or thiol) group (-SH) found on cysteine residues.[1]

Key Advantages of Thiol-Reactive Biotinylation:

-

Specificity: Cysteine is a relatively rare amino acid, allowing for more specific labeling compared to the abundant lysine residues. This reduces the risk of random, heterogeneous labeling that could compromise a protein's function.

-

Preservation of Function: For many proteins, particularly antibodies, the primary amines in the antigen-binding site are crucial for their function. Labeling these sites can lead to inactivation. Thiol-reactive labeling, which can target hinge-region disulfide bonds in antibodies (after reduction), often preserves biological activity.[3][5][6]

-

Site-Specific Labeling: Genetic engineering can be used to introduce cysteine residues at specific locations on a protein, enabling precise, site-directed biotinylation.[5]

The Chemistry of Thiol-Reactive Biotinylation

The specificity of thiol-reactive biotinylation is driven by the unique reactivity of the sulfhydryl group. Several classes of chemical groups have been developed to react selectively with thiols. The three most prominent are maleimides, haloacetamides, and pyridyldithiols.

-

Maleimides: These reagents react with sulfhydryl groups via a Michael addition reaction to form a stable, non-cleavable thioether bond.[1][6][7] The reaction is most efficient at a pH between 6.5 and 7.5.[8] At pH values above 8.0, the maleimide (B117702) group can exhibit some cross-reactivity with primary amines, and the rate of hydrolysis of the maleimide itself increases.[5][8]

-

Haloacetamides (Iodoacetamides): Reagents like iodoacetyl-biotin react with thiols through a nucleophilic substitution (Sₙ2) reaction, displacing the halide (iodine) to form a very stable thioether bond.[2][9] This reaction is optimal at a slightly alkaline pH of 7.5 to 8.5.[5][8]

-

Pyridyldithiols: These reagents react with thiols in a thiol-disulfide exchange reaction to form a disulfide bond (-S-S-). A key feature of this chemistry is that the resulting disulfide bond is cleavable.[10][11] This reversibility is highly advantageous for applications involving the purification and subsequent release of the labeled protein from a streptavidin support using reducing agents like dithiothreitol (B142953) (DTT) or TCEP.[12][13] The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.[5][13]

Data Presentation: Comparison of Thiol-Reactive Reagents

Choosing the appropriate biotinylation reagent is critical for experimental success. The following table summarizes the key characteristics of the main classes of thiol-reactive reagents.

| Reagent Class | Reactive Group | Bond Formed | Bond Stability | Optimal pH | Reaction Speed | Key Features & Applications |

| Maleimide | Maleimide | Thioether | Stable, Non-cleavable | 6.5 - 7.5[8] | Fast[5] | High specificity at neutral pH; ideal for stable conjugation in detection assays (Western blot, IHC, flow cytometry).[6] |

| Haloacetamide | Iodoacetamide or Bromoacetamide | Thioether | Stable, Non-cleavable | 7.5 - 8.5[8] | Moderate | Forms a very stable bond; less specific than maleimides at alkaline pH, with potential for side reactions.[2] |

| Pyridyldithiol | Pyridyl Disulfide | Disulfide | Cleavable | 6.5 - 7.5[11] | Moderate | Reversible labeling; ideal for affinity purification ("pull-down") assays where recovery of the unmodified protein is desired.[12][13] |

| Thiosulfate | Thiosulfate | Disulfide | Cleavable | 6.5 - 8.5 | Fast | Water-soluble reagents that form a reversible disulfide bond, suitable for labeling surface thiols on proteins or live cells.[12] |

Experimental Protocols & Workflows

Successful biotinylation requires careful optimization of reaction conditions. Below are generalized protocols for common applications.

General Experimental Workflow